6-Naltrexol-d3

Beschreibung

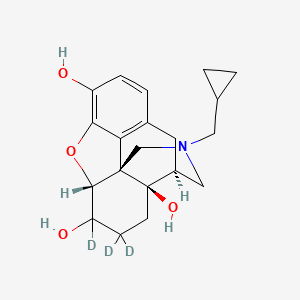

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H25NO4 |

|---|---|

Molekulargewicht |

346.4 g/mol |

IUPAC-Name |

(1R,5S,13R,17R)-3-(cyclopropylmethyl)-14,15,15-trideuterio-12-oxa-3-azapentacyclo[9.6.1.01,13.05,17.07,18]octadeca-7(18),8,10-triene-10,14,17-triol |

InChI |

InChI=1S/C20H25NO4/c22-14-4-3-12-7-13-9-21(8-11-1-2-11)10-19-16(12)17(14)25-18(19)15(23)5-6-20(13,19)24/h3-4,11,13,15,18,22-24H,1-2,5-10H2/t13-,15?,18-,19-,20+/m0/s1/i5D2,15D |

InChI-Schlüssel |

ZYAFTTGQPBNIRE-ZZQLOYNYSA-N |

Isomerische SMILES |

[2H]C1(C[C@]2([C@H]3CC4=C5[C@@]2(CN(C3)CC6CC6)[C@H](C1([2H])O)OC5=C(C=C4)O)O)[2H] |

Kanonische SMILES |

C1CC1CN2CC3CC4=C5C(=C(C=C4)O)OC6C5(C2)C3(CCC6O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is 6-Naltrexol-d3 and its primary use in research

An In-depth Whitepaper on the Application of 6-Naltrexol-d3 as an Internal Standard in Bioanalytical Research

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the major active metabolite of naltrexone (B1662487), 6-β-naltrexol. Primarily utilized as an internal standard in mass spectrometric assays, this compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of naltrexone. This document details its chemical properties, primary research applications, and provides structured data and experimental protocols to facilitate its effective use in a laboratory setting.

Introduction to this compound

This compound is a stable isotope-labeled form of 6-β-naltrexol where three hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to 6-β-naltrexol but has a higher molecular weight. This key difference allows for its differentiation from the endogenous analyte in mass spectrometry, making it an ideal internal standard.[1][2][3]

The parent compound, naltrexone, is a potent opioid antagonist used in the management of alcohol and opioid dependence.[4][5] Upon administration, naltrexone is extensively metabolized in the liver, primarily by dihydrodiol dehydrogenases, to form 6-β-naltrexol. This metabolite is pharmacologically active and circulates in the plasma at significantly higher concentrations than the parent drug, contributing to the overall therapeutic effect of naltrexone.

Given the importance of accurately quantifying 6-β-naltrexol levels in biological matrices to understand the pharmacokinetics and efficacy of naltrexone, the use of a reliable internal standard is critical. This compound serves this purpose by mimicking the extraction, chromatographic, and ionization behavior of the unlabeled 6-β-naltrexol, thereby correcting for variability during sample analysis and ensuring high accuracy and precision of the quantitative results.

Physicochemical Properties

The fundamental physicochemical properties of this compound are nearly identical to those of 6-β-naltrexol, with the exception of its molecular weight.

| Property | 6-β-Naltrexol | This compound |

| Molecular Formula | C₂₀H₂₅NO₄ | C₂₀H₂₂D₃NO₄ |

| Molecular Weight | 343.4 g/mol | 346.4 g/mol |

| CAS Number | 49625-89-0 | 1435727-11-9 |

| Appearance | Solid | Solid |

| Synonyms | 6β-Hydroxynaltrexone | 6β-Hydroxynaltrexone-d3 |

Primary Use in Research: Internal Standard for Quantitative Analysis

The principal application of this compound in research is as an internal standard for the accurate quantification of 6-β-naltrexol in biological samples, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the analyte of interest allows for the correction of matrix effects and variations in instrument response, which are common challenges in bioanalytical methods.

Quantitative Data for LC-MS/MS Analysis

The following tables summarize key parameters for the LC-MS/MS analysis of 6-β-naltrexol using a deuterated internal standard. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 6-β-Naltrexol | 344.2 | 326.2 | 25 |

| This compound | 347.2 | 329.2 | 25 |

| Naltrexone | 342.2 | 324.2 | 27 |

| Naltrexone-d3 | 345.2 | 327.2 | 27 |

Note: The exact mass transitions for this compound may vary depending on the specific deuteration pattern. The values presented here are illustrative.

Table 2: Chromatographic and Method Performance Parameters

| Parameter | Typical Value | Reference |

| Column | C18 Reverse-Phase | |

| Mobile Phase | Acetonitrile (B52724)/Methanol with 0.1% Formic Acid in Water | |

| Retention Time | ~0.65 - 2.5 min | |

| Linear Range (Plasma) | 0.5 - 200 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |

| Intra-day Precision (%RSD) | < 15% | |

| Inter-day Precision (%RSD) | < 15% | |

| Accuracy (%Bias) | ± 15% |

Experimental Protocols

The following are detailed methodologies for the quantification of 6-β-naltrexol in biological matrices using this compound as an internal standard.

Sample Preparation from Human Plasma

This protocol describes a liquid-liquid extraction method for the simultaneous determination of naltrexone and 6-β-naltrexol in human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard solution (concentration to be optimized)

-

Naltrexone-d3 internal standard solution (concentration to be optimized)

-

Methyl tert-butyl ether (MTBE)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

Reconstitution solution (e.g., 10% Methanol in water with 0.1% formic acid)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard working solution containing this compound and Naltrexone-d3.

-

Add 100 µL of 0.1 M NaOH and vortex briefly.

-

Add 1 mL of MTBE, vortex for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the reconstitution solution.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Human Urine

This protocol outlines a "dilute-and-shoot" method with enzymatic hydrolysis for the analysis of total (free and conjugated) 6-β-naltrexol in urine.

Materials:

-

Human urine samples

-

This compound internal standard solution

-

β-glucuronidase enzyme solution

-

Phosphate (B84403) buffer (pH 7.0)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 50 µL of urine into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution containing this compound.

-

Add 100 µL of phosphate buffer (pH 7.0) containing β-glucuronidase.

-

Vortex and incubate at 60°C for 30 minutes to hydrolyze the glucuronide conjugates.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Naltrexone

Naltrexone is primarily metabolized to 6-β-naltrexol by cytosolic dihydrodiol dehydrogenases in the liver. This metabolic conversion is a key step in the drug's overall pharmacokinetic profile.

Caption: Metabolic conversion of naltrexone to 6-β-naltrexol.

Opioid Receptor Activity: Neutral Antagonism vs. Inverse Agonism

6-β-Naltrexol is characterized as a neutral antagonist at the µ-opioid receptor, whereas its parent compound, naltrexone, acts as an inverse agonist. This distinction is crucial for understanding their pharmacological effects, particularly in the context of opioid dependence and withdrawal.

Caption: Mechanism of action at the µ-opioid receptor.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of 6-β-naltrexol in a research setting.

Caption: General workflow for bioanalytical quantification.

Conclusion

This compound is a critical reagent for researchers in the fields of pharmacology, toxicology, and clinical chemistry. Its use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable data for the quantification of 6-β-naltrexol. This technical guide provides the necessary information for the successful implementation of this compound in a research setting, from understanding its fundamental properties to applying detailed experimental protocols. The provided diagrams offer a visual representation of key concepts, further aiding in the comprehension and application of this essential analytical tool.

References

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated 6-Naltrexol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated 6-Naltrexol (also known as 6β-hydroxynaltrexone). This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies of naltrexone (B1662487), a potent opioid antagonist used in the management of alcohol and opioid dependence.[1] Deuterated analogs serve as ideal internal standards for mass spectrometry-based quantification, enabling precise and accurate measurements in complex biological matrices.[2][3]

Synthesis of Deuterated 6-Naltrexol

The synthesis of deuterated 6-Naltrexol is a multi-step process that begins with the stereoselective reduction of naltrexone to form the 6β-hydroxy epimer, followed by a deuterium (B1214612) labeling step.

Step 1: Reduction of Naltrexone to 6β-Naltrexol

Naltrexone is reduced to its major active metabolite, 6β-Naltrexol.[4][5] This transformation involves the reduction of the C6-keto group to a hydroxyl group. A stereoselective method is required to ensure the formation of the desired β-epimer. One established method for this conversion is based on the work of Chatterjie et al., which utilizes a chemical reducing agent.[6]

Caption: Synthesis of 6β-Naltrexol from Naltrexone.

Step 2: Deuterium Labeling of 6β-Naltrexol

Modern methods for deuterium labeling offer high efficiency and selectivity. A photoredox-catalyzed hydrogen isotope exchange (HIE) is a suitable method for introducing deuterium into the 6β-Naltrexol molecule.[7] This approach uses a photocatalyst and a deuterium source, such as deuterium oxide (D₂O), to selectively exchange C-H bonds with C-D bonds.

Caption: Deuterium labeling of 6β-Naltrexol.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of deuterated 6-Naltrexol.

Synthesis of 6β-Naltrexol from Naltrexone

This protocol is adapted from established methods for the reduction of morphinan (B1239233) alkaloids.

-

Dissolution: Dissolve naltrexone in a suitable solvent, such as methanol (B129727) or ethanol, in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath with stirring.

-

Addition of Reducing Agent: Slowly add a solution of sodium borohydride (B1222165) (NaBH₄) in the same solvent to the naltrexone solution. The molar ratio of NaBH₄ to naltrexone should be optimized, typically starting with a 1.5 to 2-fold molar excess of the reducing agent.

-

Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.

-

Extraction: Extract the product into an organic solvent such as chloroform (B151607) or ethyl acetate.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate 6β-Naltrexol. A yield of approximately 73% with a purity of 97% for the β-form can be expected.[6]

Deuterium Labeling of 6β-Naltrexol

This protocol is a proposed method based on photoredox-catalyzed hydrogen isotope exchange.[7]

-

Reaction Setup: In a reaction vessel, combine 6β-Naltrexol, a photoredox catalyst (e.g., an iridium-based catalyst), and a hydrogen atom transfer (HAT) catalyst in a suitable solvent.

-

Addition of Deuterium Source: Add deuterium oxide (D₂O) as the deuterium source.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Irradiation: Irradiate the stirred reaction mixture with a light source (e.g., a blue LED lamp) at room temperature for 24-48 hours.

-

Workup: After the reaction is complete, perform a standard aqueous workup and extract the product with an organic solvent.

-

Purification: Purify the deuterated product by preparative HPLC to achieve high isotopic and chemical purity.

Characterization Protocols

-

Sample Preparation: Dissolve a small amount of the purified deuterated 6-Naltrexol in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Analyze the spectra to confirm the structure and determine the positions and extent of deuterium incorporation by observing the disappearance or reduction in the intensity of specific proton signals.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for mass spectrometry analysis (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).

-

Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.

-

Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition and the number of deuterium atoms incorporated. The mass of the deuterated compound will be higher than the non-deuterated compound by the number of deuterium atoms multiplied by the mass difference between deuterium and protium.

-

System Setup: Use a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

-

Sample Injection: Inject a solution of the purified product into the HPLC system.

-

Detection: Use a UV detector to monitor the elution of the compound.

-

Analysis: Determine the retention time and peak purity to assess the chemical purity of the synthesized deuterated 6-Naltrexol.

Quantitative Data

The following tables summarize the expected and reported quantitative data for the synthesis and characterization of deuterated 6-Naltrexol.

Table 1: Synthesis and Purity Data

| Parameter | Expected/Reported Value | Reference |

| Reduction of Naltrexone | ||

| Yield | ~73% | [6] |

| Purity (β-form) | ~97% | [6] |

| Deuteration | ||

| Isotopic Enrichment | >95% | Proposed |

| Chemical Purity | >98% | Proposed |

Table 2: Characterization Data

| Technique | Parameter | Expected Value |

| Mass Spectrometry | ||

| 6β-Naltrexol (M+H)⁺ | m/z 344.1805 | |

| Deuterated 6-Naltrexol (d₃) (M+H)⁺ | m/z 347.1992 | |

| ¹H NMR | Chemical Shift (δ) | Disappearance or decreased integration of signals corresponding to deuterated positions. |

| HPLC | Purity | >98% |

Table 3: Analytical Method Validation Data for Quantification in Plasma

| Parameter | Naltrexone | 6β-Naltrexol | Reference |

| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | [2] |

| Recovery | 48% | 75% | [8] |

| Within-day Precision (RSD) | 0.9 - 5.7% | 0.8 - 4.2% | [8] |

| Between-day Precision (RSD) | 5.7% | 4.2% | [8] |

Mechanism of Action and Signaling Pathway

6-Naltrexol, like its parent compound naltrexone, functions as a competitive antagonist at opioid receptors, with the highest affinity for the mu (μ)-opioid receptor.[4][5] It also exhibits antagonist activity at the kappa (κ)- and delta (δ)-opioid receptors to a lesser extent.[9] As a neutral antagonist, 6-Naltrexol binds to the receptor but does not activate it, thereby blocking the effects of opioid agonists.[10]

The μ-opioid receptor is a G-protein coupled receptor (GPCR). When an agonist binds, it triggers a conformational change that leads to the activation of intracellular signaling pathways. As an antagonist, 6-Naltrexol prevents this activation.

Caption: Antagonistic action of 6-Naltrexol at the μ-opioid receptor.

Overall Experimental Workflow

The entire process, from synthesis to final characterization and use, follows a logical progression to ensure the production of a high-quality, well-characterized deuterated internal standard.

Caption: Workflow for synthesis and characterization of deuterated 6-Naltrexol.

References

- 1. addictions.psych.ucla.edu [addictions.psych.ucla.edu]

- 2. Quantitative analysis of naltrexone and 6beta-naltrexol in human, rat, and rabbit plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with application to the pharmacokinetics of Depotrex in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of naltrexone and 6-beta-naltrexol in plasma and urine by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6β-Naltrexol - Wikipedia [en.wikipedia.org]

- 5. Naltrexone - Wikipedia [en.wikipedia.org]

- 6. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Neutral antagonist activity of naltrexone and 6beta-naltrexol in naïve and opioid-dependent C6 cells expressing a mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 6-Naltrexol-d3 - Certificate of Analysis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CoA) for 6-Naltrexol-d3, with a focus on its isotopic and chemical purity. The information herein is compiled from publicly available data for similar certified reference materials and established analytical methodologies. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in quantitative analyses.

Certificate of Analysis Summary

A Certificate of Analysis for a certified reference material (CRM) like this compound provides critical information about its identity, purity, and concentration. Below is a summary of the typical quantitative data presented in a CoA.

Table 1: General Product Information

| Parameter | Typical Specification |

| Product Name | 6-β-Naltrexol-d3 |

| CAS Number | 1435727-11-9 |

| Molecular Formula | C₂₀H₂₂D₃NO₄ |

| Molecular Weight | 346.44 g/mol |

| Supplied As | Solution or neat solid |

| Solvent (if applicable) | Methanol |

| Concentration | 100 µg/mL |

| Storage Conditions | -20°C |

Table 2: Analytical Specifications

| Parameter | Method | Typical Specification |

| Chemical Purity | HPLC/UV, LC-MS | ≥98% |

| Isotopic Purity (d₃) | Mass Spectrometry | ≥99 atom % D |

| Isotopic Enrichment | Mass Spectrometry | ≥98% |

| Concentration (as solution) | Gravimetric w/ Purity Correction | 100 µg/mL ± 5% |

| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |

Experimental Protocols

The determination of chemical and isotopic purity of this compound involves rigorous analytical testing. The following are detailed methodologies for key experiments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any non-isotopically labeled impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Sample: this compound solution

Procedure:

-

Sample Preparation: The this compound solution is diluted to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 280 nm

-

Gradient Elution: A typical gradient would be to start at 5% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.

-

-

Data Analysis: The purity is calculated by dividing the peak area of this compound by the total area of all observed peaks and expressing the result as a percentage.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic distribution and enrichment of deuterium (B1214612) in this compound.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography system (LC-MS).

Reagents:

-

As per HPLC method for mobile phases.

Procedure:

-

Sample Preparation: The sample is prepared as for the HPLC analysis.

-

LC-MS Analysis:

-

The sample is introduced into the mass spectrometer via the LC system using the same chromatographic conditions as for the purity analysis.

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Full scan mass spectra are acquired over a relevant m/z range (e.g., 340-360).

-

-

Data Analysis:

-

The mass spectrum of the this compound peak is analyzed to determine the relative intensities of the ions corresponding to the unlabeled (d₀), partially labeled (d₁, d₂), and fully labeled (d₃) species.

-

The isotopic purity is calculated as the percentage of the d₃ isotopologue relative to all naltrexol isotopologues.

-

Isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical natural abundance.

-

Visualizations

The following diagrams illustrate the workflow for the analysis of this compound and the logical relationship of its purity assessment.

Caption: Workflow for the analysis of this compound from sample preparation to final CoA.

Caption: Logical relationship in the purity assessment of this compound.

A Technical Guide to 6-Naltrexol-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on 6-Naltrexol-d3, a deuterated internal standard crucial for the accurate quantification of 6-Naltrexol. 6-Naltrexol is the major and active metabolite of naltrexone (B1662487), a potent opioid antagonist used in the management of opioid and alcohol dependence. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response in analytical methods such as mass spectrometry.

Commercial Suppliers of this compound

For researchers sourcing this compound, a variety of commercial suppliers offer this compound in different formats and purities. The following table summarizes the offerings from prominent vendors to facilitate easy comparison.

| Supplier | Catalog Number | Purity | Format / Size | Additional Information |

| Cayman Chemical | 18350 | ≥98% | Neat Solid / 500 µg, 1 mg | Analytical Reference Material.[1] |

| 20396 | - | 100 µg/ml in Methanol / 1 ml | Certified Reference Material (CRM).[2] | |

| Sigma-Aldrich (Cerilliant) | N-081 | - | 100 µg/mL in Methanol / 1 mL | Certified Reference Material.[3][4] |

| LGC Standards | CAY-18350 | ≥98% | Neat Solid / 500 µg, 1 mg | Sourced from Cayman Chemical.[5] |

| CAY-20396 | - | 100 µg/ml in Methanol / 100 µg | Sourced from Cayman Chemical. | |

| MedChemExpress | HY-114539S | - | Solid | Deuterated 6β-Naltrexol.[6] |

| Toronto Research Chemicals | N285747 | - | - | Information available through distributors like Fisher Scientific.[7] |

Experimental Protocols

The accurate quantification of 6-Naltrexol in biological matrices is critical for pharmacokinetic and metabolic studies. The following protocols are based on established methodologies for the analysis of naltrexone and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application for this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction from Plasma

This protocol is adapted from a method for the simultaneous analysis of naltrexone and 6-beta-naltrexol (B10792496) in human plasma.

-

Sample Aliquoting : To a 1.5 mL polypropylene (B1209903) tube, add 100 µL of human plasma.

-

Internal Standard Spiking : Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation & Extraction :

-

Add 500 µL of a mixture of methyl-tertiary-butyl ether and acetonitrile (B52724) (e.g., 9:1 v/v).

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Supernatant Transfer : Carefully transfer the upper organic layer to a new tube.

-

Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection : Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

This is a generalized LC-MS/MS methodology. Specific parameters should be optimized for the instrument in use.

-

Chromatographic Column : A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase :

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution : A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, and then re-equilibrating the column.

-

Flow Rate : Typically 0.2-0.4 mL/min.

-

Mass Spectrometry Detection :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Scan Type : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

6-Naltrexol: m/z 344.2 → 326.2

-

This compound: m/z 347.2 → 329.2

-

-

Collision energy and other MS parameters should be optimized for maximum signal intensity.

-

Signaling Pathways and Experimental Workflows

Opioid Receptor Antagonism by 6-Naltrexol

6-Naltrexol, like its parent compound naltrexone, functions as a competitive antagonist at opioid receptors. Its primary target is the mu-opioid receptor (MOR), but it also exhibits activity at the kappa- (KOR) and delta-opioid receptors (DOR) to a lesser extent. As an antagonist, 6-Naltrexol binds to these receptors but does not activate them, thereby blocking the effects of endogenous or exogenous opioids.

The following diagram illustrates the general mechanism of opioid receptor antagonism by 6-Naltrexol. In a typical agonistic scenario, an opioid ligand binds to the receptor, leading to a conformational change, G-protein activation, and downstream signaling cascades that result in analgesia, euphoria, and other effects. 6-Naltrexol competitively inhibits this binding, preventing the initiation of these downstream signals.

Caption: Mechanism of 6-Naltrexol as an opioid receptor antagonist.

Experimental Workflow for Quantification of 6-Naltrexol

The following diagram outlines a typical workflow for a research study involving the quantification of 6-Naltrexol in biological samples using this compound as an internal standard.

Caption: A typical experimental workflow for 6-Naltrexol quantification.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Naltrexol | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6β-Naltrexol-D3 solution 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | 1435727-11-9 [sigmaaldrich.com]

- 5. 6Beta-Naltrexol-d3 [A neat solid] | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Toronto Research Chemicals 1ML Naltrexone-d3 (100 ug/mL in Methanol), Quantity: | Fisher Scientific [fishersci.se]

Understanding the Stability and Storage of 6-Naltrexol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Naltrexol-d3, a critical deuterated internal standard used in pharmacokinetic and metabolic studies of its parent compound, naltrexone (B1662487). Given the importance of the integrity of internal standards for accurate bioanalytical measurements, this document synthesizes available data on storage, stability, and potential degradation pathways. It also outlines representative experimental protocols for assessing stability, based on studies of the parent compound, naltrexone.

Core Concepts and Importance

This compound, also known as 6β-Hydroxynaltrexone-d3, is the deuterium-labeled form of 6-β-naltrexol, the major and active metabolite of naltrexone.[1][2] Naltrexone is an opioid antagonist used in the management of opioid and alcohol dependence. The deuterated analog serves as an ideal internal standard in quantitative analysis by mass spectrometry (e.g., LC-MS or GC-MS) because it is chemically almost identical to the analyte but has a different mass, allowing for precise quantification.[2]

The stability of a deuterated internal standard is paramount. Any degradation or isotopic exchange (loss of deuterium) can lead to the formation of the unlabeled analyte, which would artificially inflate the measured concentration of the analyte and compromise the accuracy of the study.[3]

Recommended Storage and Stability

Commercial suppliers of this compound provide general recommendations for storage to ensure its long-term stability. These recommendations are summarized in the table below.

Quantitative Data Summary

| Parameter | Condition | Duration | Source |

| Storage Temperature (Solid) | -20°C | ≥ 5 years | Cayman Chemical[4] |

| Freeze | Not specified | Cerilliant | |

| -20°C, stored under nitrogen | Not specified | MedChemExpress | |

| Storage Temperature (In Solvent) | -80°C | 6 months | MedChemExpress |

| -20°C | 1 month | MedChemExpress | |

| Shipping Condition | Room temperature (continental US) | Not specified | Cayman Chemical, MedChemExpress |

Potential Degradation Pathways and Forced Degradation Studies

While specific forced degradation studies on this compound are not publicly available, studies on its parent compound, naltrexone, provide valuable insights into potential areas of instability. Naltrexone has been shown to be susceptible to degradation under various stress conditions. It is reasonable to infer that this compound may exhibit similar sensitivities.

Summary of Naltrexone Forced Degradation Findings

| Stress Condition | Observation |

| Acidic Hydrolysis | Naltrexone shows significant degradation. |

| Alkaline Hydrolysis | Naltrexone is sensitive to alkaline conditions. |

| Oxidative Stress | Degradation is observed under oxidative conditions. |

| Thermal Stress | Naltrexone is sensitive to thermal degradation. |

| Photolytic Stress | The highest degradation for naltrexone was observed under UV radiation. |

Experimental Protocols

The following is a representative protocol for a forced degradation study, adapted from methodologies used for naltrexone. This protocol can be applied to assess the intrinsic stability of this compound.

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the degradation of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

2. Materials:

- This compound reference standard

- Hydrochloric acid (HCl)

- Sodium hydroxide (B78521) (NaOH)

- Hydrogen peroxide (H₂O₂)

- Methanol (B129727) (HPLC grade)

- Water (HPLC grade)

- Phosphate buffer

- HPLC or UPLC system with a mass spectrometer detector (LC-MS)

3. Stock Solution Preparation:

- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

4. Stress Conditions:

5. Analysis:

- Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating LC-MS method.

- Monitor for the appearance of degradation products and any loss of the parent this compound peak.

- Mass spectrometry is crucial to monitor for any loss of the deuterium (B1214612) label (H/D exchange) by looking for the appearance of the unlabeled 6-naltrexol.

Visualizations

Metabolic Pathway of Naltrexone

The following diagram illustrates the metabolic conversion of naltrexone to its major metabolite, 6-β-naltrexol, a process that occurs in the liver.

Caption: Metabolic conversion of Naltrexone to 6-β-Naltrexol.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in performing a comprehensive stability assessment of this compound.

Caption: Workflow for a forced degradation study of this compound.

Key Factors in Deuterated Standard Stability

This diagram illustrates the critical considerations for maintaining the integrity of deuterated internal standards like this compound.

Caption: Factors influencing the stability of deuterated standards.

References

The Role of 6-Naltrexol-d3 as an Internal Standard in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 6-Naltrexol-d3 as an internal standard in mass spectrometry-based bioanalysis. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and therapeutic drug monitoring of naltrexone (B1662487). This document details the importance of using a stable isotope-labeled internal standard, summarizes key quantitative data from various analytical methods, and provides detailed experimental protocols.

Naltrexone is an opioid antagonist used in the management of alcohol and opioid dependence. Its major metabolite, 6-β-naltrexol, is also pharmacologically active and typically present in higher concentrations in biological fluids.[1][2] Accurate and precise quantification of both naltrexone and 6-β-naltrexol is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard like this compound is essential for reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for potential matrix effects and variations in instrument response.[3][4][5][6]

Core Principles: The Utility of Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach mitigates variability introduced during sample preparation and analysis.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" because they have the same chemical structure and properties as the analyte, with the only difference being the presence of heavier isotopes (in this case, deuterium). This near-identical nature ensures that they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects as the unlabeled analyte, leading to highly accurate and precise results.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of naltrexone and 6-β-naltrexol using deuterated internal standards.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

| Analyte | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Naltrexone | Plasma | 0.0152 - 33.3 | 0.0152 | [7] |

| 6-β-Naltrexol | Plasma | 0.410 - 100 | 0.410 | [7] |

| Naltrexone | Plasma | 0.1 - 100 | 0.1 | [8] |

| 6-β-Naltrexol | Plasma | 0.1 - 100 | 0.1 | [8] |

| Naltrexone | Plasma | 0.5 - 200 | 0.5 | [9][10] |

| 6-β-Naltrexol | Plasma | 0.5 - 200 | 0.5 | [9][10] |

| Naltrexone | Urine | Not Specified | 5 | [1] |

| 6-β-Naltrexol | Urine | Not Specified | 5 | [1] |

Table 2: Precision and Accuracy of LC-MS/MS Methods

| Analyte | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% of Target) | Reference |

| Naltrexone | Plasma | < 9.2 | < 9.2 | Not Specified | [7] |

| 6-β-Naltrexol | Plasma | < 6.6 | < 6.6 | Not Specified | [7] |

| Naltrexone | Plasma | 3.1 - 6.3 | 6.1 - 9.1 | 107 - 113 (Intra-day), 103 - 110 (Inter-day) | [3] |

| 6-β-Naltrexol | Plasma | 3.1 - 5.7 | 5.9 - 9.1 | 107 - 120 (Intra-day), 110 - 113 (Inter-day) | [3] |

Table 3: Extraction Recovery

| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |

| Naltrexone | Plasma | Solid-Phase Extraction | 99.5 | [7] |

| 6-β-Naltrexol | Plasma | Solid-Phase Extraction | 95.0 | [7] |

| Naltrexone | Plasma | Solid-Phase Extraction | 79 - 80 | [3] |

| 6-β-Naltrexol | Plasma | Solid-Phase Extraction | 75 - 76 | [3] |

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for the analysis of naltrexone and 6-β-naltrexol in biological matrices.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is based on a method for the simultaneous quantification of naltrexone and 6-β-naltrexol in human plasma.[3][7]

-

Sample Pre-treatment: To 200 µL of plasma, add the internal standard solution (this compound and Naltrexone-d3).

-

SPE Cartridge Conditioning: Condition a Strata-X solid-phase extraction cartridge.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute the analytes and internal standard from the cartridge.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol provides an alternative sample preparation method.[11]

-

Sample Alkalinization: To a plasma sample, add a basic buffer (e.g., pH 9) and the internal standard.

-

Extraction: Add an organic solvent (e.g., butyl acetate), vortex, and centrifuge to separate the layers.

-

Back-Extraction: Transfer the organic layer and back-extract the analytes into an acidic solution (e.g., perchloric acid).

-

Injection: Inject an aliquot of the acidic extract into the HPLC system.

Protocol 3: Protein Precipitation for Plasma Samples

This is a simpler and faster sample preparation technique.[9][10]

-

Precipitation: To 200 µL of plasma, add 300 µL of a precipitation solution (e.g., methanol/0.2 M ZnSO4, 8:2 v/v) containing the internal standards (naltrexone-d3 and 6-β-naltrexol-d4).

-

Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 13,000 g) for 5 minutes.

-

Supernatant Transfer: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is commonly used for separation.[7][9]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typical.[7][9][12]

-

Flow Rate: Flow rates are generally in the range of 0.2-0.3 mL/min.[7][13]

Tandem Mass Spectrometry (MS/MS) Parameters

-

Ionization: Positive electrospray ionization (ESI) is the standard mode.[8][12]

-

Detection: Detection is performed in dynamic multiple reaction monitoring (MRM) mode.[7]

-

MRM Transitions:

Visualizations

Metabolic Pathway of Naltrexone

The primary metabolic pathway of naltrexone involves its reduction to 6-β-naltrexol.

Caption: Metabolic conversion of Naltrexone to 6-β-Naltrexol.

General Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of naltrexone and 6-β-naltrexol in biological samples.

Caption: General workflow for bioanalytical quantification.

Logical Relationship of Internal Standard Correction

This diagram illustrates the principle of using an internal standard to correct for variations in the analytical process.

Caption: Principle of internal standard correction.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 6β-Naltrexol - Wikipedia [en.wikipedia.org]

- 3. Determination of naltrexone and 6-beta-naltrexol in plasma by solid-phase extraction and gas chromatography-negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analysis of naltrexone and 6-beta-naltrexol in plasma and urine by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Development of a liquid chromatography-tandem mass spectrometry method for the analysis of plasma naltrexone and its active metabolite in patients with AUD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of naltrexone and 6beta-naltrexol in human blood: comparison of high-performance liquid chromatography with spectrophotometric and tandem-mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Simultaneous analysis of naltrexone and its major metabolite, 6-beta-naltrexol, in human plasma using liquid chromatography-tandem mass spectrometry: Application to a parent-metabolite kinetic model in humans [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pharmacokinetics of Naltrexone: A Deep Dive into the Pivotal Role of 6β-Naltrexol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Naltrexone (B1662487), a potent opioid receptor antagonist, is a cornerstone in the management of alcohol and opioid use disorders. Its clinical efficacy is intricately linked to its pharmacokinetic profile, which is significantly influenced by its principal active metabolite, 6β-naltrexol. This technical guide provides a comprehensive overview of the pharmacokinetics of naltrexone, with a particular focus on the formation, distribution, and pharmacological importance of 6β-naltrexol. We delve into the experimental methodologies employed to elucidate these parameters and present quantitative data in a structured format to facilitate comparative analysis. Furthermore, this document illustrates key metabolic and signaling pathways through detailed diagrams, offering a deeper understanding for researchers, scientists, and professionals engaged in drug development.

Introduction

Naltrexone hydrochloride, a pure opioid antagonist, exerts its therapeutic effects by competitively binding to opioid receptors, primarily the mu (µ)-opioid receptor, thereby blocking the euphoric and reinforcing effects of opioids and alcohol.[1][2][3] Upon oral administration, naltrexone undergoes extensive first-pass metabolism in the liver, leading to the formation of its major and active metabolite, 6β-naltrexol.[2][4][5] This metabolite is not merely a byproduct but a significant contributor to the overall pharmacological profile of naltrexone therapy. Understanding the distinct and synergistic pharmacokinetics of both parent drug and metabolite is paramount for optimizing treatment strategies and informing the development of novel therapeutic agents.

Pharmacokinetics of Naltrexone and 6β-Naltrexol

The journey of naltrexone through the body is characterized by rapid absorption, extensive metabolism, and a complex interplay with its primary metabolite, 6β-naltrexol. The pharmacokinetic parameters of both compounds are summarized below, highlighting the significant impact of the route of administration.

Absorption

Oral naltrexone is rapidly and almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations of both naltrexone and 6β-naltrexol reached within approximately one hour.[2][4] However, due to substantial first-pass metabolism, the oral bioavailability of naltrexone is highly variable, ranging from 5% to 60%.[4][6] In contrast, intramuscular administration of an extended-release formulation bypasses this extensive first-pass effect, leading to more sustained and predictable plasma concentrations.[4]

Distribution

Naltrexone has an apparent volume of distribution of 1350 L, indicating extensive distribution into tissues.[3] Plasma protein binding for naltrexone is approximately 21%.[3][6]

Metabolism

The primary metabolic pathway for naltrexone is the reduction of its 6-keto group by cytosolic dihydrodiol dehydrogenases in the liver to form 6β-naltrexol.[5][7] This process is not mediated by the cytochrome P450 enzyme system.[4] Following oral administration, plasma concentrations of 6β-naltrexol can be 10- to 30-fold higher than those of naltrexone due to this extensive first-pass effect.[4][8]

Excretion

Naltrexone and its metabolites are primarily excreted by the kidneys.[6][9] The elimination half-life of oral naltrexone is approximately 4 hours, while its active metabolite, 6β-naltrexol, has a significantly longer half-life of about 13 hours.[2][4] This longer half-life of 6β-naltrexol is a key contributor to the prolonged duration of action of oral naltrexone.[2] For the extended-release intramuscular injection, the elimination half-lives of both naltrexone and 6β-naltrexol are substantially longer, ranging from 5 to 10 days.[4][9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for naltrexone and 6β-naltrexol, compiled from various studies. These values can vary between individuals due to factors such as age, metabolism, and overall health.[9]

Table 1: Pharmacokinetic Parameters of Naltrexone

| Parameter | Oral Administration | Intramuscular Injection (Extended-Release) |

| Bioavailability | 5-60%[4][6] | Not applicable (direct systemic administration) |

| Time to Peak (Tmax) | ~1 hour[2][4] | Biphasic: 2 hours and 2-3 days[9] |

| Elimination Half-life (t½) | 4 hours[2][4] | 5-10 days[4][9] |

| Apparent Volume of Distribution (Vd) | 1350 L[3] | - |

| Plasma Protein Binding | 21%[3][6] | - |

Table 2: Pharmacokinetic Parameters of 6β-Naltrexol

| Parameter | Following Oral Naltrexone | Following Intramuscular Naltrexone |

| Time to Peak (Tmax) | ~1 hour[4] | - |

| Elimination Half-life (t½) | 13 hours[2][4] | 5-10 days[4][9] |

| Plasma Concentration Relative to Naltrexone | 10- to 30-fold higher[4][8] | ~2-fold higher[4] |

The Importance of 6β-Naltrexol

Initially considered a less potent metabolite, 6β-naltrexol is now recognized as a crucial contributor to the therapeutic effects of naltrexone. Its significance stems from several key properties:

-

Prolonged Half-Life: The 13-hour half-life of 6β-naltrexol following oral naltrexone administration ensures a sustained antagonist effect at opioid receptors, even as naltrexone levels decline.[2]

-

High Plasma Concentrations: Due to extensive first-pass metabolism of the parent drug, 6β-naltrexol circulates at substantially higher concentrations than naltrexone after oral dosing.[4][8]

-

Opioid Receptor Antagonism: 6β-Naltrexol is also a competitive antagonist at opioid receptors, although its binding affinity is somewhat lower than that of naltrexone.[4][8] It exhibits selectivity for the µ-opioid receptor over the kappa (κ) and delta (δ) receptors.[8]

-

Neutral Antagonist versus Inverse Agonist: A critical distinction lies in their interaction with the µ-opioid receptor. Naltrexone is considered an inverse agonist, meaning it can reduce the basal signaling activity of the receptor.[4][10] In contrast, 6β-naltrexol is a neutral antagonist, which blocks the receptor without affecting its basal activity.[8][10] This difference may contribute to a lower potential for precipitating withdrawal symptoms with 6β-naltrexol compared to naltrexone.[8][11]

Experimental Protocols

The characterization of naltrexone and 6β-naltrexol pharmacokinetics relies on robust analytical methodologies. Below are detailed descriptions of typical experimental protocols cited in the literature.

Quantification of Naltrexone and 6β-Naltrexol in Biological Matrices

Objective: To determine the concentrations of naltrexone and 6β-naltrexol in plasma or serum.

Methodology: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection [12]

-

Sample Preparation:

-

To a serum sample, add an internal standard (e.g., nalorphine).

-

Perform liquid-liquid extraction with butyl acetate (B1210297) from a basic solution (pH 9).

-

Back-extract the analytes from the organic solvent into perchloric acid.

-

-

Chromatographic Separation:

-

Inject the acidic extract onto a reverse-phase ODS-column.

-

The mobile phase consists of a NaH₂PO₄ solution with acetonitrile (B52724) as an organic modifier, and octanesulfonic acid and tetraethylammonium (B1195904) hydrogen sulfate (B86663) as ion-pair reagents.

-

-

Detection:

-

Utilize an electrochemical detector for quantification.

-

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [13][14]

-

Sample Preparation (Urine):

-

Dilute patient urine specimens 10-fold with a master mix containing deuterated internal standards (e.g., naltrexone-D3) and β-glucuronidase in a phosphate (B84403) buffer (pH 7.5) to hydrolyze conjugated metabolites.

-

Centrifuge the samples.

-

-

Chromatographic Separation:

-

Inject the supernatant onto a UHPLC column (e.g., Phenyl Hexyl column).

-

Maintain the column temperature at 50 °C.

-

-

Mass Spectrometric Detection:

-

Analyze the eluent using a tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization).

-

In Vitro Metabolism Studies

Objective: To investigate the kinetics of 6β-naltrexol formation.

Methodology: Human Liver Cytosol Incubation [5]

-

Incubation:

-

Prepare incubates containing human liver cytosol protein, phosphate buffer (pH 7.4), NADPH, and varying concentrations of naltrexone.

-

Incubate at 37°C for a specified time.

-

-

Reaction Termination and Sample Processing:

-

Stop the enzymatic reaction by adding ice-cold methanol.

-

Vortex and centrifuge the samples.

-

-

Quantification:

-

Analyze the supernatant using an HPLC system to quantify the formation of 6β-naltrexol.

-

-

Kinetic Analysis:

-

Determine kinetic parameters (Vmax, Km, and CLint) by fitting the data to the Michaelis-Menten equation.

-

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of naltrexone, a typical experimental workflow for its analysis, and its interaction with the opioid receptor signaling pathway.

Caption: Metabolic pathway of oral naltrexone.

Caption: Experimental workflow for pharmacokinetic analysis.

Caption: Opioid receptor signaling antagonism.

Conclusion

The pharmacokinetics of naltrexone are complex and significantly shaped by its conversion to the active metabolite, 6β-naltrexol. This metabolite's prolonged half-life and high plasma concentrations following oral administration are critical to the sustained therapeutic effect of naltrexone. The distinction between naltrexone as an inverse agonist and 6β-naltrexol as a neutral antagonist has important implications for both efficacy and side-effect profiles. A thorough understanding of these pharmacokinetic and pharmacodynamic relationships, supported by robust experimental methodologies, is essential for the continued optimization of naltrexone therapy and the development of next-generation treatments for substance use disorders. This guide provides a foundational resource for professionals in the field, summarizing key data and illustrating the fundamental processes involved.

References

- 1. drugs.com [drugs.com]

- 2. Chapter 4—Oral Naltrexone - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Naltrexone - Wikipedia [en.wikipedia.org]

- 5. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Naltrexone metabolism and concomitant drug concentrations in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6β-Naltrexol - Wikipedia [en.wikipedia.org]

- 9. sinclairmethod.org [sinclairmethod.org]

- 10. Comparison of the opioid receptor antagonist properties of naltrexone and 6β-naltrexol in morphine-naïve and morphine-dependent mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Quantitative analysis of naltrexone and 6beta-naltrexol in human, rat, and rabbit plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with application to the pharmacokinetics of Depotrex in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of 6β-Naltrexol in Human Plasma by LC-MS/MS Using 6-Naltrexol-d3 as an Internal Standard

Application Note: Quantitative Analysis of 6-Naltrexol-d3 in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 6-Naltrexol-d3 in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by chemical derivatization to enhance the volatility and thermal stability of the analyte. A deuterated analog of naltrexone (B1662487) or a similar compound is used as an internal standard to ensure accuracy and precision. The method is intended for use in research and drug development settings for pharmacokinetic and metabolic studies.

Introduction

Naltrexone is an opioid antagonist used in the treatment of opioid and alcohol dependence. It is extensively metabolized in the body to several metabolites, with 6-β-naltrexol being the major and pharmacologically active metabolite.[1] Deuterated analogs, such as this compound, are crucial for use as internal standards in quantitative bioanalytical methods to correct for matrix effects and variations during sample processing and analysis. This protocol provides a detailed procedure for the extraction, derivatization, and GC-MS analysis of this compound from human plasma. The methodology is based on established principles for the analysis of naltrexone and its metabolites.[1][2]

Experimental

2.1. Materials and Reagents

-

This compound (Analyte)

-

Naltrexone-d3 (Internal Standard - IS)

-

Human Plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

Methanol (B129727) (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

n-Butyl Chloride (ACS Grade)

-

Dipotassium Hydrogen Phosphate (K2HPO4) Buffer (50% w/v)

-

Sulfuric Acid (0.2 N)

-

Pentafluoropropionic Anhydride (B1165640) (PFPA) (Derivatizing Agent)

-

Ethyl Acetate (B1210297) (ACS Grade)

-

Nitrogen Gas (High Purity)

2.2. Instrumentation

-

Gas Chromatograph with a capillary column (e.g., HP-1 or equivalent)

-

Mass Spectrometer with Negative Ion Chemical Ionization (NCI) source

-

Autosampler

-

SPE Manifold

-

Centrifuge

-

Evaporator (Nitrogen)

2.3. Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the C18 SPE cartridges with 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: To 1 mL of human plasma, add the internal standard (Naltrexone-d3).

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 10% methanol in water solution.

-

Elution: Elute the analyte and internal standard with 3 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen gas at approximately 40°C.

2.4. Derivatization

To enhance the volatility of this compound for GC analysis, a derivatization step is necessary.

-

To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature for 30 minutes.

-

Evaporate the derivatizing agent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2.5. GC-MS Parameters

The following table summarizes the recommended GC-MS operating conditions.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-1 or similar) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Oven Program | Initial: 100°C, hold for 1 min |

| Ramp: 20°C/min to 280°C, hold for 5 min | |

| Mass Spectrometer | |

| Ionization Mode | Negative Ion Chemical Ionization (NCI) |

| Reagent Gas | Methane or Ammonia |

| Ion Source Temperature | 150°C |

| Quadrupole Temperature | 100°C |

| Data Acquisition | |

| Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor (m/z) | To be determined based on the fragmentation of the derivatized analyte and IS. For a tris-pentafluoropropionyl derivative of 6-β-naltrexol-d7, m/z 640 has been reported. A similar high mass ion should be selected for this compound. For the bis-pentafluoropropionyl derivative of naltrexone-d3, m/z 636 is monitored. |

2.6. Calibration and Quantification

Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank human plasma. Process these samples alongside the unknown samples using the same extraction and derivatization procedure. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Results and Discussion

3.1. Method Validation Parameters

A full method validation should be performed according to regulatory guidelines. The following table summarizes typical validation parameters and their acceptable limits based on similar published methods.

| Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. A LLOQ of 0.1 ng/mL has been achieved for similar analytes. |

| Recovery | Consistent, precise, and reproducible. Extraction recoveries for naltrexone and 6-β-naltrexol have been reported to be around 75-80%. |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability under various storage and handling conditions |

3.2. Expected Results

The derivatization with PFPA is expected to form a tris-pentafluoropropionyl derivative of this compound. The use of NCI-MS provides high sensitivity and specificity, allowing for the detection of low concentrations of the analyte in plasma. The chromatographic method should provide a well-resolved peak for the derivatized this compound, free from interference from endogenous plasma components.

Workflow Diagram

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol involves a straightforward solid-phase extraction, a simple derivatization step, and highly selective detection using NCI-MS. This method is suitable for use in pharmacokinetic studies and other research applications requiring the accurate measurement of this compound.

References

Application Note: Optimizing Internal Standard Concentration of 6-Naltrexol-d3 for Robust LC-MS/MS Bioanalysis

Audience: Researchers, scientists, and drug development professionals involved in quantitative bioanalysis.

Introduction The accurate quantification of drug metabolites is crucial in pharmacokinetic and toxicokinetic studies. 6β-Naltrexol is the primary and active metabolite of Naltrexone, a medication used in the management of opioid and alcohol dependence.[1] For liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analytical variability.[2][3] 6-Naltrexol-d3 is the deuterated analog of 6β-Naltrexol and serves as an ideal internal standard for its quantification.[4][5]

An essential and often overlooked aspect of method development is the optimization of the internal standard concentration. Adding a consistent amount of the IS to all samples, calibrators, and quality controls helps to correct for variations during sample preparation, injection, and detection. However, an inappropriate IS concentration can introduce inaccuracies. Excessively high concentrations can lead to detector saturation or ion suppression of the analyte, while concentrations that are too low may result in poor precision and an inability to effectively compensate for matrix effects.

This application note provides a detailed protocol for systematically optimizing the concentration of this compound to ensure a robust, accurate, and precise bioanalytical method for 6β-Naltrexol.

Principle of Internal Standard Optimization

The goal of optimizing the IS concentration is to find a level that provides a stable and reproducible signal across the entire analytical run without interfering with the analyte's measurement. A well-chosen IS concentration ensures that the analyte-to-IS peak area ratio remains consistent and proportional to the analyte concentration, even when matrix effects or other sources of variation are present. The ideal IS should mimic the behavior of the analyte throughout the entire analytical process.

Experimental Protocol

This protocol describes an experiment to evaluate three different concentrations of this compound to determine the optimal level for the analysis of 6β-Naltrexol in human plasma.

1. Materials and Reagents

-

6β-Naltrexol certified reference material (CRM)

-

This compound (CRM)

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Formic Acid

-

Control Human Plasma (K2EDTA)

-

Reagent Grade Water

-

Microcentrifuge tubes

-

Pipettes and tips

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 6β-Naltrexol in methanol.

-

Analyte Working Solution (1 µg/mL): Serially dilute the Analyte Stock Solution in 50:50 methanol:water.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

IS Working Solutions (IS-WS): Prepare three separate working solutions of this compound from the IS Stock Solution by diluting with acetonitrile.

-

IS-WS 1 (Low): 25 ng/mL

-

IS-WS 2 (Medium): 100 ng/mL

-

IS-WS 3 (High): 500 ng/mL

-

3. Sample Preparation (Protein Precipitation) For this experiment, a mid-range concentration of the analyte (e.g., 50 ng/mL) will be spiked into plasma to assess the performance of each IS concentration.

-

Pipette 50 µL of control human plasma into a set of 18 microcentrifuge tubes (6 replicates for each IS concentration).

-

Spike 5 µL of the 1 µg/mL Analyte Working Solution into each tube to achieve a final concentration of 100 ng/mL (assuming a 1:3 dilution factor later).

-

Vortex briefly to mix.

-

Protein Precipitation Step:

-

To the first set of 6 tubes, add 150 µL of IS-WS 1 (25 ng/mL) .

-

To the second set of 6 tubes, add 150 µL of IS-WS 2 (100 ng/mL) .

-

To the third set of 6 tubes, add 150 µL of IS-WS 3 (500 ng/mL) .

-

-

Vortex all tubes vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Method Parameters

-

LC System: Standard UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions (Example):

-

6β-Naltrexol: Q1: 342.2 -> Q3: 324.2

-

This compound: Q1: 345.2 -> Q3: 327.2

-

Visualizations

Caption: Experimental workflow for optimizing the internal standard concentration.

Caption: How a co-eluting SIL-IS compensates for matrix effects.

Data Analysis and Results

The primary goal is to identify the IS concentration that yields the lowest variability (%RSD) for both the IS peak area and, most importantly, the analyte/IS area ratio across the six replicate injections.

Table 1: Quantitative Results of IS Concentration Optimization

| IS Concentration (Final in Vial) | Replicate | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 8.3 ng/mL (Low) | 1 | 1,510,000 | 255,000 | 5.92 |

| 2 | 1,450,000 | 230,000 | 6.30 | |

| 3 | 1,620,000 | 280,000 | 5.79 | |

| 4 | 1,550,000 | 265,000 | 5.85 | |

| 5 | 1,390,000 | 215,000 | 6.47 | |

| 6 | 1,580,000 | 272,000 | 5.81 | |

| Mean | 1,516,667 | 252,833 | 6.02 | |

| %RSD | 6.1% | 9.8% | 4.9% | |

| 33.3 ng/mL (Medium) | 1 | 1,490,000 | 1,050,000 | 1.42 |

| 2 | 1,520,000 | 1,080,000 | 1.41 | |

| 3 | 1,480,000 | 1,030,000 | 1.44 | |

| 4 | 1,530,000 | 1,090,000 | 1.40 | |

| 5 | 1,500,000 | 1,060,000 | 1.42 | |

| 6 | 1,510,000 | 1,070,000 | 1.41 | |

| Mean | 1,505,000 | 1,063,333 | 1.42 | |

| %RSD | 1.3% | 2.1% | 1.0% | |

| 166.7 ng/mL (High) | 1 | 1,350,000 | 5,400,000 | 0.250 |

| 2 | 1,380,000 | 5,550,000 | 0.249 | |

| 3 | 1,320,000 | 5,210,000 | 0.253 | |

| 4 | 1,410,000 | 5,680,000 | 0.248 | |

| 5 | 1,360,000 | 5,430,000 | 0.251 | |

| 6 | 1,340,000 | 5,350,000 | 0.250 | |

| Mean | 1,360,000 | 5,436,667 | 0.250 | |

| %RSD | 2.4% | 3.2% | 0.7% |

Note: Data presented is for illustrative purposes only.

Interpretation and Conclusion

-

Low Concentration (8.3 ng/mL): The IS peak area shows high variability (%RSD = 9.8%). This noisy signal translates to poor precision in the final area ratio (%RSD = 4.9%), which is unacceptable for regulated bioanalysis.

-

Medium Concentration (33.3 ng/mL): This concentration provides a strong, stable signal for the IS (%RSD = 2.1%) and results in excellent precision for the area ratio (%RSD = 1.0%). The analyte peak area is also highly consistent.

-

High Concentration (166.7 ng/mL): While the area ratio precision is very good (%RSD = 0.7%), the analyte peak area has begun to decrease slightly (Mean: 1,360,000 vs 1,505,000 in the medium group). This may indicate the beginning of ion suppression caused by the high concentration of the co-eluting internal standard. While acceptable, it presents a potential risk, especially at the lower limit of quantification (LLOQ) for the analyte.

Caption: The logical basis of quantification using a fixed internal standard.

References

Application Notes and Protocols for the Quantification of 6-Naltrexol-d3 in Human Plasma

These application notes provide detailed protocols for the sample preparation of 6-Naltrexol-d3 in human plasma for bioanalytical applications. The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP)—are commonly employed techniques for the isolation and purification of analytes from complex biological matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

6-Naltrexol is the major active metabolite of naltrexone (B1662487), a medication used to manage alcohol and opioid dependence. The deuterated internal standard, this compound, is crucial for accurate quantification in pharmacokinetic and therapeutic drug monitoring studies. Effective sample preparation is essential to remove interfering substances from human plasma, thereby enhancing the sensitivity, accuracy, and reliability of the analytical method. This document outlines three robust sample preparation techniques.

Quantitative Data Summary

The following tables summarize the performance characteristics of the different sample preparation methods for 6-Naltrexol and its parent compound, naltrexone. These values are indicative of the expected performance and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Solid-Phase Extraction (SPE) Performance Data

| Parameter | Naltrexone | 6-β-Naltrexol | Reference |

| Extraction Recovery | 79 - 80% | 75 - 76% | [1][2][3] |

| Limit of Quantitation (LOQ) | 0.1 ng/mL | 0.1 ng/mL | [1][2] |

| Intra-assay Precision (CV%) | 3.1 - 6.3% | 3.1 - 5.7% | |

| Inter-assay Precision (CV%) | 6.1 - 9.1% | 5.9 - 9.1% | |

| Intra-assay Accuracy (% of target) | 107 - 113% | 107 - 120% | |

| Inter-assay Accuracy (% of target) | 103 - 110% | 110 - 113% |

Table 2: Liquid-Liquid Extraction (LLE) Performance Data

| Parameter | Naltrexone | 6-β-Naltrexol | Reference |

| Extraction Recovery | 48% | 75% | |

| Limit of Quantitation (LOQ) | 2 ng/mL | 7.2 ng/mL | |

| Intra-day Precision (RSD%) | < 10% | < 10% | |

| Assay Precision (RSD%) | < 10% | < 10% | |

| Accuracy | < 16% | < 16% |

Table 3: Protein Precipitation (PP) Performance Data

| Parameter | Naltrexone | 6-β-Naltrexol | Reference |

| Limit of Quantitation (LOQ) | 0.5 ng/mL | 0.5 ng/mL | |

| Within-run Precision (CV%) | 2.1 - 3.3% | 2.1 - 3.3% | |

| Intraday Precision (CV%) | 2.1 - 3.3% | 2.1 - 3.3% | |

| Between-day Precision (CV%) | 2.1 - 3.3% | 2.1 - 3.3% | |

| Accuracy | 96.7 - 101.3% | 96.7 - 101.3% |

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol combines a simplified derivatization step with SPE for the analysis of naltrexone and 6-β-naltrexol. Deuterated internal standards, including this compound, are used for quantification.

Materials:

-

Oasis HLB 1 cc (30 mg) SPE cartridges

-

Human plasma sample

-

This compound internal standard solution

-

Water with 20 mM ammonium (B1175870) formate

-

Methanol with 0.2% formic acid

-

Nitrogen evaporator

-

Reconstitution solution (10% methanol in 0.1% formic acid in water)

Procedure:

-

Sample Pre-treatment: Spike 100 µL of human plasma with the internal standard solution containing this compound.

-

SPE Cartridge Conditioning:

-

Wash the Oasis HLB cartridge with 2 mL of methanol.

-

Wash the cartridge with 2 mL of water containing 20 mM ammonium formate.

-

-

Sample Loading: Load the 100 µL pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water containing 20 mM ammonium formate.

-

Elution: Elute the analytes with 2 mL of methanol containing 0.2% formic acid.

-

Dry Down: Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 90 µL of 10% methanol in 0.1% formic acid in water.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

This LLE method is effective for the simultaneous determination of naltrexone and 6-β-naltrexol in human plasma.

Materials:

-

Human plasma sample (2 mL)

-

This compound internal standard solution

-

pH 9 Sodium carbonate buffer

-

0.017 M Phosphoric acid

-

Centrifuge

Procedure:

-

Sample Pre-treatment: To 2 mL of human plasma, add the internal standard solution containing this compound.

-

Alkalinization: Add pH 9 sodium carbonate buffer to the plasma sample.

-

Extraction:

-

Add dichloromethane to the alkalinized plasma.

-

Vortex mix thoroughly to extract the analytes into the organic phase.

-

Centrifuge to separate the layers.

-

-

Back-Extraction:

-

Transfer the organic (dichloromethane) layer to a clean tube.

-

Add 0.017 M phosphoric acid to the organic layer.

-

Vortex mix thoroughly to back-extract the analytes into the acidic aqueous phase.

-

Centrifuge to separate the layers.

-

-

Analysis: Collect the acidic aqueous layer for injection into the LC-MS/MS system.

Protein Precipitation (PP) Protocol

This protocol describes a simple and rapid protein precipitation method using a methanol/zinc sulfate (B86663) solution.

Materials:

-

Human plasma sample

-

This compound internal standard solution

-

Precipitating solution (8:2 v/v methanol/0.2 M ZnSO4) containing internal standards.

-

Centrifuge

Procedure:

-

Prepare Precipitating Solution: Freshly prepare the protein precipitation/internal standard solution consisting of 8:2 (v/v) methanol/0.2 M ZnSO4, containing 33 ng/mL each of naltrexone-d3 and 6β-naltrexol-d4.

-

Precipitation:

-

To a microcentrifuge tube, add the human plasma sample.

-